An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-butanone (CAS: 2893-05-2) for Advanced Research Applications
An In-Depth Technical Guide to 3-Methyl-1-phenyl-2-butanone (CAS: 2893-05-2) for Advanced Research Applications
This document provides a comprehensive technical overview of 3-Methyl-1-phenyl-2-butanone, a versatile ketone that serves as a crucial intermediate in pharmaceutical synthesis and the flavor and fragrance industry.[1][2][3] Identified by its CAS number 2893-05-2, this compound, also known as Benzyl Isopropyl Ketone, possesses a unique structural arrangement that makes it a valuable building block for more complex molecules.[4][5] This guide delves into its core physicochemical properties, outlines a robust synthetic pathway with mechanistic insights, details modern analytical techniques for quality control, and provides essential safety protocols for laboratory handling. The information herein is curated for researchers, chemists, and drug development professionals who require a deep, practical understanding of this compound.
Section 1: Core Molecular & Physicochemical Profile
A foundational understanding of a compound's properties is paramount for its effective application in experimental design. The molecular identifiers and physicochemical characteristics of 3-Methyl-1-phenyl-2-butanone are summarized below.
1.1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 2893-05-2 | [1][4][6][7] |
| Molecular Formula | C₁₁H₁₄O | [1][4][8] |
| Molecular Weight | 162.23 g/mol | [4][6][8] |
| IUPAC Name | 3-Methyl-1-phenylbutan-2-one | [8] |
| Common Synonyms | Benzyl isopropyl ketone, 1-Phenyl-3-methyl-2-butanone | [4][5][6][7] |
| EC Number | 220-765-6 | [1][7] |
| InChIKey | ZATIMOAGKJEVGN-UHFFFAOYSA-N | [8][9] |
| Canonical SMILES | CC(C)C(=O)CC1=CC=CC=C1 | [1][8][9] |
1.2: Physical and Chemical Properties
The physical state and solubility parameters are critical for determining appropriate reaction conditions, purification methods, and storage protocols.
| Property | Value | Source(s) |
| Appearance | Colorless to light yellow/green clear liquid | [2][5][6] |
| Boiling Point | 237-240 °C (at 760 mmHg) | [1][6][10] |
| Density | 0.958 - 0.968 g/cm³ | [1][6][10] |
| Refractive Index | ~1.504 | [1][6][10] |
| Flash Point | 93.2 °C | [1] |
| Vapor Pressure | 0.0459 mmHg at 25 °C | [1][7] |
| Water Solubility | Not miscible | [1][6][8][10] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][2][6] |
1.3: Computed Molecular Descriptors
Computational descriptors offer insight into the molecule's behavior in biological systems and chromatographic separations.
| Descriptor | Value | Source(s) |
| XLogP3 | 2.5 | [1] |
| Hydrogen Bond Donor Count | 0 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Rotatable Bond Count | 3 | [1] |
| Topological Polar Surface Area (TPSA) | 17.1 Ų | [8] |
| Complexity | 143 | [1][8] |
Section 2: Synthesis and Mechanistic Rationale
The construction of 3-Methyl-1-phenyl-2-butanone can be efficiently achieved via the acetoacetic ester synthesis, a classic and reliable method for preparing ketones.[11] This multi-step process leverages the high acidity of the α-protons of ethyl acetoacetate to perform sequential alkylations, followed by a final hydrolysis and decarboxylation sequence.
Workflow: Acetoacetic Ester Synthesis
Caption: Acetoacetic ester synthesis pathway for 3-Methyl-1-phenyl-2-butanone.
Detailed Experimental Protocol
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Step 1: Formation of the First Enolate.
-
Rationale: The α-protons of ethyl acetoacetate (pKa ≈ 11) are readily removed by a strong base. Sodium ethoxide (NaOEt) in anhydrous ethanol is the base of choice; using the conjugate base of the solvent prevents transesterification side reactions.
-
Procedure: To a solution of sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂), slowly add ethyl acetoacetate (1.0 eq) at 0 °C. Allow the reaction to stir for 1 hour to ensure complete enolate formation.
-
-
Step 2: First Alkylation (Isopropylation).
-
Rationale: The generated enolate acts as a nucleophile, attacking an alkyl halide in an Sₙ2 reaction. Isopropyl bromide is a suitable electrophile.
-
Procedure: To the enolate solution, add isopropyl bromide (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition, allow the mixture to warm to room temperature and stir overnight.
-
-
Step 3: Second Alkylation (Benzylation).
-
Rationale: A second α-proton remains, which can be removed by another equivalent of base to form a new enolate, setting the stage for the second alkylation.
-
Procedure: Cool the reaction mixture to 0 °C and add a second equivalent of sodium ethoxide (1.0 eq). Stir for 1 hour. Subsequently, add benzyl bromide (1.1 eq) dropwise. Allow the reaction to proceed at room temperature overnight.
-
-
Step 4: Hydrolysis and Decarboxylation.
-
Rationale: Saponification (basic hydrolysis) of the ester group yields a β-keto carboxylate. Upon acidification and heating, this intermediate readily undergoes decarboxylation because it can form a stable six-membered cyclic transition state, yielding the final ketone product and CO₂.
-
Procedure: Add an aqueous solution of sodium hydroxide (3.0 eq) to the reaction mixture and heat to reflux for 2-3 hours to ensure complete hydrolysis. Cool the mixture and carefully acidify with concentrated HCl until the pH is ~1-2. Heat the acidified mixture to reflux for another 2-4 hours until CO₂ evolution ceases. Cool, extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. The crude product can then be purified by vacuum distillation.
-
Section 3: Analytical Characterization and Quality Control
Verifying the identity, purity, and integrity of the synthesized compound is a non-negotiable step in scientific research. A combination of spectroscopic and chromatographic techniques provides a comprehensive analytical profile.
3.1: Spectroscopic Profile
-
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides definitive structural information. Expected signals include a doublet for the two equivalent methyl groups of the isopropyl moiety, a septet for the isopropyl methine proton, a singlet for the benzylic methylene protons, and a multiplet in the aromatic region for the phenyl group.[9]
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum should show a characteristic signal for the ketone carbonyl carbon in the range of 200-215 ppm. Additional signals will correspond to the aromatic carbons and the unique aliphatic carbons of the benzyl and isopropyl groups.
-
Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) should reveal a molecular ion (M⁺) peak at m/z = 162. The spectrum is also characterized by key fragment ions, such as the acylium ion [M-C₆H₅CH₂]⁺ at m/z = 71 and the tropylium cation [C₇H₇]⁺ at m/z = 91, resulting from benzylic cleavage.[12]
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, sharp absorption band around 1715 cm⁻¹, which is characteristic of the C=O (carbonyl) stretch of an aliphatic ketone.
3.2: Chromatographic Purity Assessment
A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for determining the purity of 3-Methyl-1-phenyl-2-butanone.[13]
Workflow: Analytical Quality Control
Caption: Standard workflow for purity analysis via RP-HPLC.
Protocol: RP-HPLC Purity Analysis
-
System Preparation:
-
Sample Preparation: Prepare a stock solution of the compound in acetonitrile at approximately 1 mg/mL. Further dilute to a working concentration of ~50 µg/mL.
-
Analysis: Inject 10 µL of the sample. Run a gradient elution, for example, starting from 40% B to 95% B over 15 minutes.
-
Data Interpretation: The purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks in the chromatogram.
Section 4: Applications in Research and Development
The primary value of 3-Methyl-1-phenyl-2-butanone lies in its role as a versatile chemical intermediate.[10][14]
-
Pharmaceutical Synthesis: Its structure is a common motif in the development of new chemical entities. The ketone functionality is readily converted to other functional groups (alcohols, amines, heterocycles), and the benzyl and isopropyl groups can be modified or serve as steric and electronic modulators for biological targets.[3]
-
Fragrance and Flavor Industry: The compound's aromatic and ketonic features contribute to its use in creating specific scent and flavor profiles, often described as floral or spicy.[2][3]
-
Organic Synthesis: It serves as a precursor in various named reactions, including reductions, reductive aminations, and aldol-type condensations, to build more elaborate molecular architectures.
Section 5: Safety, Handling, and Storage
Adherence to strict safety protocols is mandatory when handling any chemical. While specific GHS data is limited, the compound should be handled with the precautions typical for organic ketones.
-
Hazard Identification: Assumed to be an irritant. Avoid contact with skin and eyes.[2][6] May be harmful if inhaled or swallowed. Vapors may form flammable mixtures with air.[15]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a flame-resistant lab coat.
-
Handling: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15] Use non-sparking tools and ensure all equipment is properly grounded to prevent static discharge.[16]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][6][16] It is incompatible with strong oxidizing agents.[10]
-
First Aid:
-
Eye/Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[2]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
-
References
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